Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
Description
Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a carbobenzoxy (Cbz) protecting group at the 1-position, a methylsulfonyloxy (mesyloxy) group at the 4-position, and a methyl ester at the 2-position. The mesyloxy group acts as a superior leaving group, enabling nucleophilic substitution reactions, while the Cbz group enhances stability during synthetic processes .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWVKKYRCEOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2S,4R)-4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Functionalization: The pyrrolidine ring is then functionalized with a benzyl group at the nitrogen atom and a methyl group at the second carbon atom.
Methanesulfonylation: The hydroxyl group at the fourth carbon atom is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid groups at the first and second carbon atoms are esterified to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (2S,4R)-4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for methanesulfonylation.
Triethylamine: Acts as a base in methanesulfonylation.
Lithium Aluminum Hydride: Used for reduction of ester groups.
Potassium Permanganate: Used for oxidation of the benzyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
1-Benzyl 2-methyl (2S,4R)-4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (2S,4R)-4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzyl and methyl groups contribute to the compound’s stability and reactivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Compound A : Methyl (2S,1R)-1-(1-carbamoyl-1-methyl-1-phenylmethyl)-pyrrolidine-2-carboxylate ()
- Substituents : A carbamoyl-phenylmethyl group at the 1-position and a methyl ester at the 2-position.
- Stereochemistry : (2S,1R) configuration.
- Key Properties :
Compound B : Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate hydrochloride ()
- Substituents : A 4-chloro-1-naphthyloxy group at the 4-position and a hydrochloride salt.
- Stereochemistry : (2S,4S) configuration.
- Key Properties: Molecular formula: C₁₆H₁₇Cl₂NO₃. Molar mass: 342.22 g/mol. Hazard class: Irritant .
Target Compound : Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate
- Substituents : Cbz group (1-position), mesyloxy group (4-position), methyl ester (2-position).
- Stereochemistry : (2S,4R) configuration.
- Differentiating Features :
- The mesyloxy group enhances reactivity in substitution reactions compared to naphthyloxy or carbamoyl groups.
- The Cbz group offers orthogonal protection compared to hydrochloride salts in Compound B.
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Reactivity and Functional Group Analysis
- Mesyloxy vs. Naphthyloxy : The mesyloxy group in the target compound is a stronger leaving group (due to sulfonate stability) than the naphthyloxy group in Compound B, making it more reactive in SN2 reactions .
- Cbz Protection: Unlike the hydrochloride salt in Compound B, the Cbz group in the target compound can be selectively removed under hydrogenolytic conditions, offering synthetic flexibility .
- Steric Effects : The (2S,4R) configuration in the target compound may create a distinct spatial environment compared to (2S,1R) in Compound A, influencing enantioselectivity in catalysis or drug binding .
Structural Characterization Methods
- X-ray Crystallography : Compounds like B are often characterized using SHELX programs (e.g., SHELXL for refinement), ensuring accurate stereochemical assignment .
- Enantiopurity Analysis : Parameters such as Flack’s x or Rogers’ η are critical for determining enantiomorph polarity in chiral pyrrolidine derivatives .
Research Findings and Implications
- Synthetic Utility : The target compound’s mesyloxy group enables efficient functionalization at the 4-position, a feature absent in Compounds A and B.
- Biological Relevance : Chiral pyrrolidine scaffolds are prevalent in protease inhibitors; the (2S,4R) configuration may offer unique binding profiles compared to (2S,4S) or (2S,1R) analogs .
- Safety Considerations : Irritant hazards (as seen in Compound B) suggest handling precautions for the target compound, especially during scale-up .
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